반응 조건

1.1 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 2 h, rt

1.2 Solvents: Water ; rt

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

2.2 Solvents: Dimethylformamide ; 0 °C; 12 h, rt

2.3 Solvents: Water ; rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 30 min, -78 °C

3.3 Solvents: Water ; -78 °C

4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ; 0 °C; 7 h, rt

4.2 Reagents: Sodium bicarbonate Solvents: Water

4.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 22 h, rt

4.4 Reagents: Ammonium chloride Solvents: Water ; rt

5.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt

5.2 Reagents: Ammonium chloride Solvents: Water ; rt

6.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ; 0 °C; 24 h, reflux

6.2 Reagents: Sodium bicarbonate Solvents: Water ; reflux

7.1 Reagents: Imidazole Solvents: Dimethylformamide ; 0 °C; 24 h, rt

7.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ; 1.5 h, rt

8.2 Reagents: 4-(Dimethylamino)pyridine ; 30 min, 0 °C

9.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C → -70 °C

9.2 Reagents: Triethylamine , Sodium bicarbonate Solvents: Water ; -70 °C

10.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, 0 °C

10.2 Reagents: Ammonium chloride Solvents: Water

11.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 3.5 h, -78 °C → -30 °C

11.2 Reagents: Triethylamine , Ammonium chloride Solvents: Water ; -30 °C

12.1 Reagents: Iodine , Silver oxide (Ag2O) Solvents: Dichloromethane ; -78 °C; 4 h, -78 °C → -40 °C

12.2 Reagents: Sodium thiosulfate Solvents: Water ; -40 °C

12.3 Reagents: Sodium bicarbonate Solvents: Water ; -40 °C

13.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 9 h, reflux; 7 h, reflux

13.2 Reagents: Ammonium chloride Solvents: Water

14.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Tetrahydrofuran ; 2 h, rt

참조

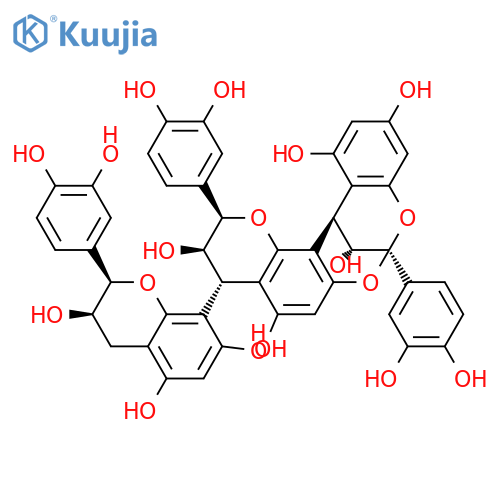

Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1

Ito, Yuji; et al,

Angewandte Chemie,

2014,

53(38),

10129-10133